

interaction of (S)-2-Methylbutyryl-CoA with other metabolites

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Compound of Interest

Compound Name: (S)-2-Methylbutyryl-CoA
tetrasodium

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An In-depth Technical Guide on the Interaction of (S)-2-Methylbutyryl-CoA with Other Metabolites

Executive Summary

(S)-2-Methylbutyryl-Coenzyme A ((S)-2-Methylbutyryl-CoA) is a pivotal intermediate in the mitochondrial catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine.[1][2] Its strategic position links amino acid degradation with central energy metabolism, including the citric acid cycle and the synthesis of specialized lipids. Dysregulation of its metabolic flux is implicated in inborn errors of metabolism, such as Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency, making its study crucial for diagnostics and therapeutic development.[3][4] This guide provides a comprehensive technical overview of (S)-2-Methylbutyryl-CoA's metabolic interactions, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

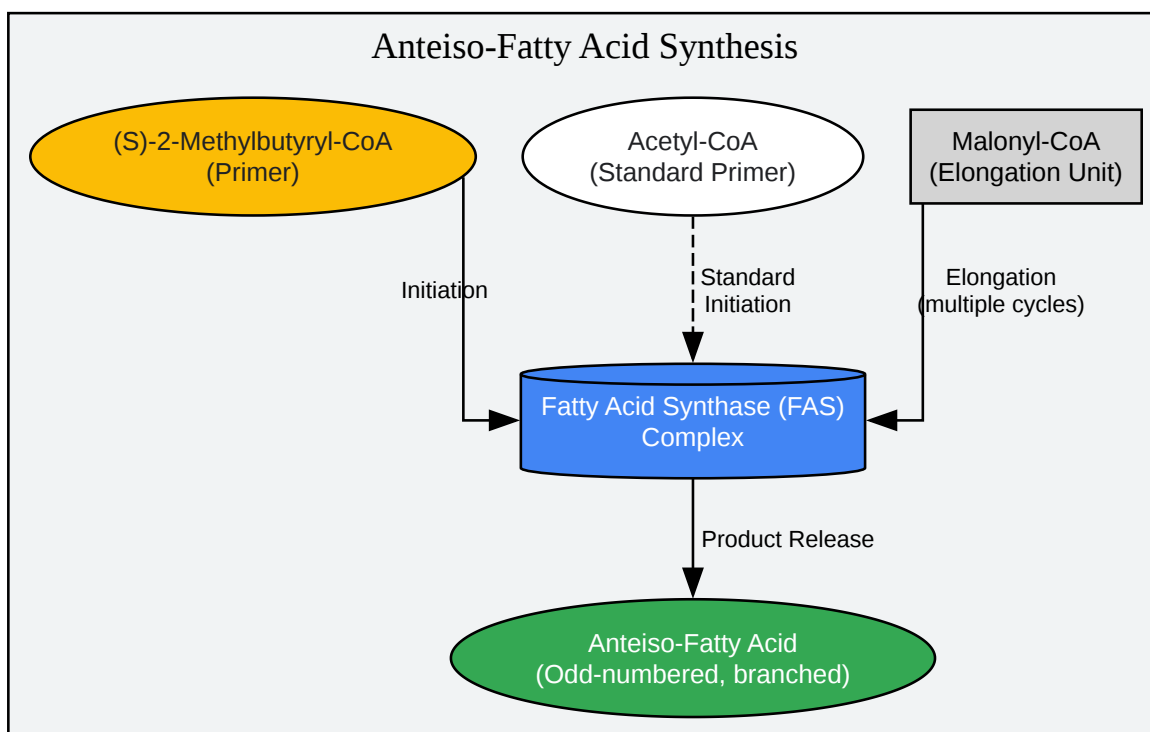
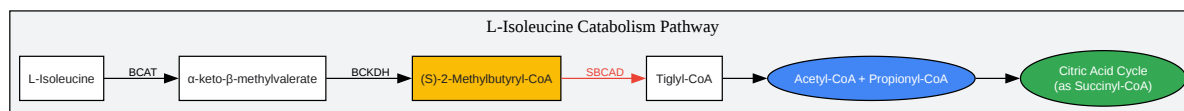
Metabolic Origin and Core Interaction: Isoleucine Catabolism

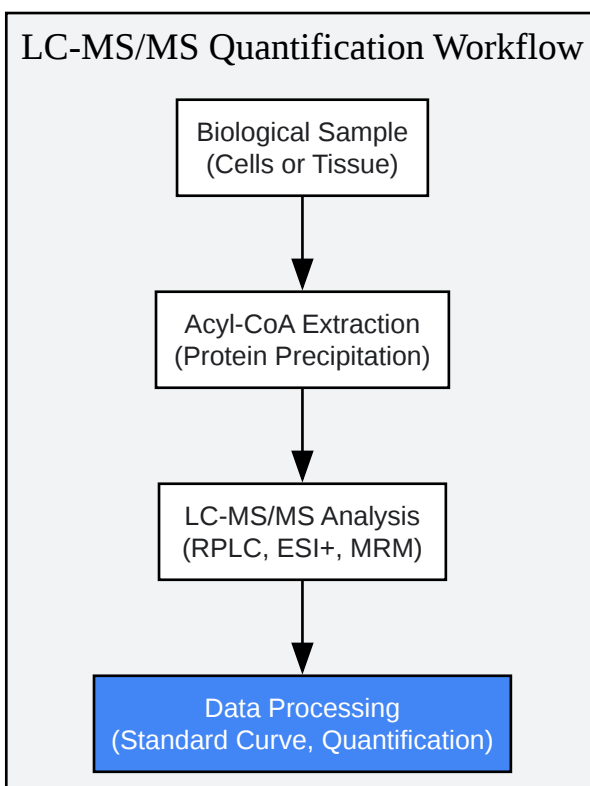
(S)-2-Methylbutyryl-CoA is exclusively derived from the breakdown of L-isoleucine.[5] This multi-step enzymatic process occurs within the mitochondria and is a critical source of anaplerotic precursors for the citric acid cycle.[1][2]

The pathway proceeds as follows:

- Transamination: L-isoleucine is converted to (S)- α -keto- β -methylvalerate by a branched-chain amino acid aminotransferase (BCAT).[5]
- Oxidative Decarboxylation: The branched-chain α -keto acid dehydrogenase complex (BCKDH) catalyzes the irreversible conversion of (S)- α -keto- β -methylvalerate to (S)-2-Methylbutyryl-CoA.[2][6]
- Dehydrogenation: This is the primary and most critical interaction for (S)-2-Methylbutyryl-CoA. The enzyme Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD, EC 1.3.8.1), a mitochondrial flavoprotein, catalyzes its α,β -dehydrogenation to Tiglyl-CoA.[1][2] This reaction is coupled to the reduction of the Electron Transfer Flavoprotein (ETF).[1]

Deficiency in the SBCAD enzyme leads to the accumulation of (S)-2-Methylbutyryl-CoA and its derivatives, resulting in the genetic disorder 2-methylbutyrylglycinuria.[2][3] The downstream metabolites of Tiglyl-CoA are ultimately processed to yield Acetyl-CoA and Propionyl-CoA, which enters the citric acid cycle as Succinyl-CoA, highlighting the integration of amino acid catabolism with central energy production.[6]





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